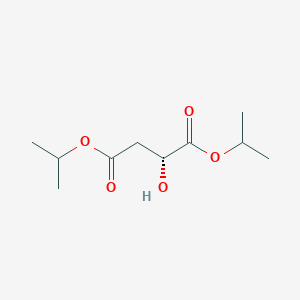
Diisopropyl (R)-(+)-malate
Descripción general
Descripción
Diisopropyl ®-(+)-malate is a chemical compound with the linear formula (CH3)2CHO2CCH2CH(OH)CO2CH(CH3)2 . It has a molecular weight of 218.25 .
Molecular Structure Analysis
The molecular structure of Diisopropyl ®-(+)-malate consists of a central carbon atom bonded to an ethyl group and two isopropyl groups . The molecule has a molecular weight of 218.25 .Physical and Chemical Properties Analysis
Diisopropyl ®-(+)-malate has a boiling point of 237°C and a density of 1.055 g/mL at 25°C . Its refractive index is 1.43 .Aplicaciones Científicas De Investigación
Synthesis of Inhibitors and Pharmaceuticals :
- Diisopropyl (R)-(+)-malate was used as a starting material in synthesizing key intermediates for neuronal nitric oxide synthase (nNOS) inhibitors, involving Frater-Seebach diastereoselective alkylation and intramolecular cyclization (Xue, Gu, & Silverman, 2009).
- It served as a chiral auxiliary in the asymmetric 1,3-dipolar cycloaddition of azomethine imines and nitrones, leading to the production of optically active trans-pyrazolidines and isoxazolidines with high regio-, diastereo-, and enantioselectivity (Tanaka, Kato, Fujinami, Ukaji, & Inomata, 2010); (Ukaji, Taniguchi, Sada, & Inomata, 1997).
Enzymatic Reactions and Synthesis of Chiral Compounds :
- In a study of enantioselective synthesis of (R)-cyanohydrins, this compound was used in a reaction system involving crude (R)-oxynitrilase from almonds under micro-aqueous conditions (Han, Lin, & Li, 1998).
- A study demonstrated its use in the efficient synthesis of enantiomerically pure α-hydroxylated lactone lignans, which were investigated for their inhibition of the proliferation of colon cancer cells (Sefkow, Raschke, & Steiner, 2003).
Analytical Chemistry Applications :
- This compound was involved in a spectrophotometric method for determining rhodium using malachite green (Marczenko & Kowalczyk, 1979).
Other Chemical Synthesis Applications :
- It was used as a chiral auxiliary in the asymmetric addition of Reformatsky-Type Reagent to imines, achieving excellent enantioselectivities (Ukaji, Takenaka, Horita, & Inomata, 2001).
- A study confirmed the absolute stereochemistry of the enzymatic formation of malic acid through neutron diffraction using this compound (Bau, Brewer, Chiang, Fujita, Hoffman, Watkins, & Koetzle, 1983).
Dynamic Kinetic Resolution and Asymmetric Syntheses :
- Diisopropyl L-malate was reported as a new chiral auxiliary for dynamic kinetic resolution of α-bromo esters and asymmetric syntheses of aminoflavones and dihydroquinoxalinones (Kang, Jang, Baek, Ahn, & Park, 2011).
Metabolic Engineering for Chemical Production :
- An interesting application was found in the engineering of carbon and redox metabolism in Aspergillus oryzae for increased l-malate production, highlighting the compound's role in industrial biotechnology (Liu, Li, Liu, Shin, Ledesma-Amaro, Du, Chen, & Liu, 2018).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Diisopropyl ®-(+)-malate plays a significant role in biochemical reactions, particularly in the synthesis of chiral intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the malate-aspartate shuttle, a critical pathway in cellular metabolism . The nature of these interactions often involves the formation of enzyme-substrate complexes, where Diisopropyl ®-(+)-malate acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction rate.
Cellular Effects
Diisopropyl ®-(+)-malate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the tricarboxylic acid (TCA) cycle, thereby impacting cellular energy production . Additionally, Diisopropyl ®-(+)-malate
Propiedades
IUPAC Name |
dipropan-2-yl (2R)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448449 | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83540-97-0 | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (R)-(+)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




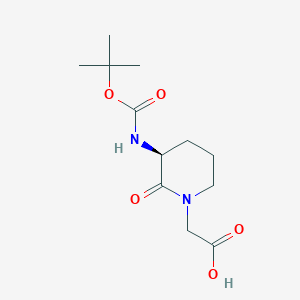
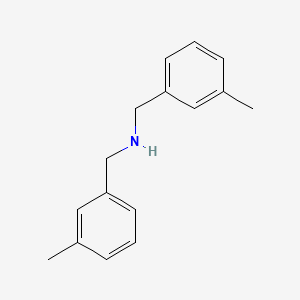
![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
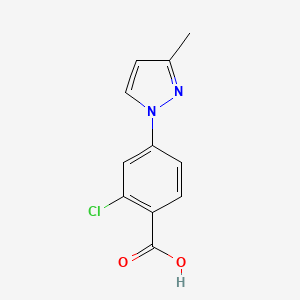
![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)
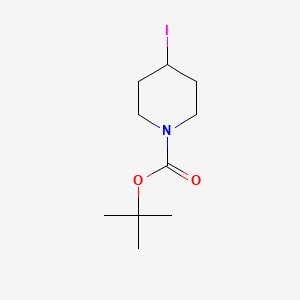
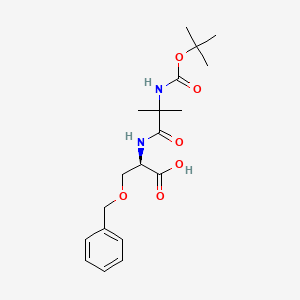
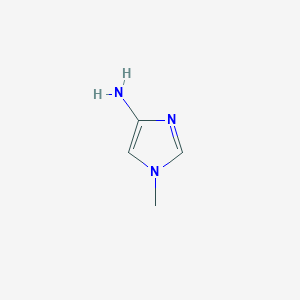


![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)
